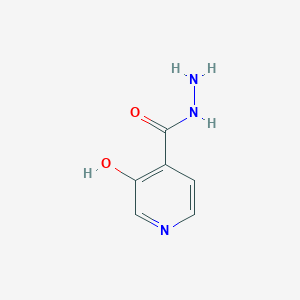
3-Hydroxypyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
3-Hydroxypyridine-4-carbohydrazide derivatives have been extensively studied for their potential therapeutic effects. Key areas of interest include:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. One study reported minimum inhibitory concentrations (MIC) as low as 2 μg/mL against S. aureus ATCC 29213, highlighting their potential as effective antibacterial agents .
Anti-Tyrosinase Activity
Recent studies have synthesized multiple derivatives of 3-hydroxypyridine-4-one, which are closely related to this compound. These derivatives were evaluated for their anti-tyrosinase activity, a crucial factor in skin pigmentation disorders. Notably, a compound with a specific hydroxyl substitution exhibited an IC50 value of 25.82 μM, comparable to the well-known inhibitor kojic acid . This suggests that 3-hydroxypyridine derivatives could serve as potential treatments for hyperpigmentation.
Antioxidant Properties
The antioxidant capabilities of these compounds are also noteworthy. In vitro studies using the DPPH method demonstrated that certain derivatives possess strong antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
Material Science Applications
In addition to biological applications, this compound has significant implications in material science:
Metal Chelation
The ability of this compound to chelate metals makes it valuable in various applications where metal ion binding or removal is necessary. This property is particularly useful in developing materials for environmental remediation and catalysis.
Synthesis of Functional Materials
The compound has been utilized in synthesizing functional materials that require specific interactions with metal ions. For example, its derivatives have been explored for use in creating advanced materials with tailored properties for specific applications, including drug delivery systems and sensors.
Synthesis and Evaluation
A comprehensive study synthesized ten new derivatives of 3-hydroxypyridine-4-one and evaluated their biological activities. The findings revealed that structural modifications significantly influence the anti-tyrosinase and antioxidant activities of these compounds, emphasizing the importance of structure-activity relationships in drug design .
| Compound | Anti-Tyrosinase IC50 (μM) | Antioxidant Activity |
|---|---|---|
| 6b | 25.82 | High |
| 6a | Not reported | Moderate |
| Control (Kojic Acid) | 16.68 | - |
Antimicrobial Studies
Another investigation focused on the antimicrobial efficacy of various pyridine derivatives, including those based on this compound. The results indicated that these compounds possess remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
3-hydroxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-3-5(4)10/h1-3,10H,7H2,(H,9,11) |
Clé InChI |
IHBBOYJXQWWHPA-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C(=O)NN)O |
SMILES canonique |
C1=CN=CC(=C1C(=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















